4'-Nitroacetophenone semicarbazone

Description

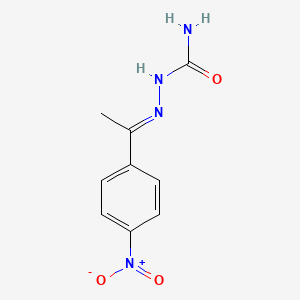

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-1-(4-nitrophenyl)ethylideneamino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWIWSSRLKCYGQ-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4'-nitroacetophenone semicarbazone from 4'-nitroacetophenone

An In-depth Technical Guide to the Synthesis of 4'-Nitroacetophenone Semicarbazone

This guide provides a comprehensive overview of the synthesis of this compound, a derivative of 4'-nitroacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the reaction mechanism, a step-by-step experimental protocol, and key characterization data.

Introduction

Semicarbazones are a class of organic compounds derived from the condensation reaction between an aldehyde or a ketone with semicarbazide.[1] This reaction is a reliable method for the characterization and purification of carbonyl compounds, as semicarbazones are often highly crystalline, stable solids with sharp melting points. The starting material, 4'-nitroacetophenone, is an aromatic ketone containing a nitro group, which serves as a key intermediate in various chemical syntheses, including pharmaceuticals and dyes.[2] The resulting product, this compound, incorporates the structural features of both parent molecules and, like many semicarbazone derivatives, may possess interesting biological activities.[1]

Reaction and Mechanism

The synthesis involves the reaction of 4'-nitroacetophenone with semicarbazide, typically from semicarbazide hydrochloride in the presence of a base like sodium acetate to liberate the free semicarbazide. The reaction proceeds via a nucleophilic addition of the terminal amino group of semicarbazide to the electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step, leading to the formation of a carbon-nitrogen double bond (an imine), which is characteristic of semicarbazones.[3][4]

The overall reaction is as follows:

C₈H₇NO₃ (4'-Nitroacetophenone) + CH₅N₃O·HCl (Semicarbazide HCl) → C₉H₁₀N₄O₃ (this compound) + H₂O + HCl

Data Presentation

Quantitative data for the reactants and the final product are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 4'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 75 - 78 | Pale yellow crystalline solid | 100-19-6[5] |

| Semicarbazide HCl | CH₆ClN₃O | 111.53 | ~175 (decomposes) | White crystalline solid | 563-41-7 |

Table 2: Characterization Data for this compound

| Property | Value |

| CAS Number | 52376-81-5[6][7] |

| Molecular Formula | C₉H₁₀N₄O₃[6] |

| Molecular Weight ( g/mol ) | 222.20[6] |

| Theoretical Yield | Calculation dependent on starting material quantities |

| Appearance | Crystalline Solid |

Experimental Protocol

The following protocol describes a standard laboratory procedure for the synthesis of this compound.

4.1. Materials and Equipment

-

Reagents:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate (anhydrous or trihydrate)

-

Ethanol (95% or absolute)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

Melting point apparatus

-

Drying oven or vacuum desiccator

-

4.2. Procedure

-

Preparation of Semicarbazide Solution: In a 250 mL round-bottom flask, dissolve 1.12 g (0.01 mol) of semicarbazide hydrochloride and 1.64 g (0.02 mol) of anhydrous sodium acetate in 20 mL of deionized water.

-

Preparation of Ketone Solution: In a separate beaker, dissolve 1.65 g (0.01 mol) of 4'-nitroacetophenone in 30 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.

-

Reaction Mixture: Add the ethanolic solution of 4'-nitroacetophenone to the aqueous semicarbazide solution in the round-bottom flask.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath. Maintain the reflux for approximately 60-90 minutes with continuous stirring.

-

Crystallization: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. The product may begin to crystallize during this time. To maximize crystal formation, cool the flask further in an ice bath for about 30 minutes.

-

Isolation of Product: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any unreacted starting materials and inorganic salts. A subsequent wash with a small amount of cold ethanol can also be performed.

-

Drying: Transfer the purified crystals to a watch glass and dry them in a drying oven at a moderate temperature (e.g., 80-100 °C) or in a vacuum desiccator until a constant weight is achieved.

-

Characterization: Determine the melting point of the dry product and calculate the percentage yield. Further characterization can be performed using spectroscopic methods such as IR and NMR if required.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow using the DOT language.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis and purification process.

References

- 1. Semicarbazone - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Semicarbazone formation [quimicaorganica.org]

- 4. Draw structures of the following derivatives.(b) the semicarbazon... | Study Prep in Pearson+ [pearson.com]

- 5. 4-Nitroacetophenone | CAS#:100-19-6 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. 52376-81-5|this compound|BLD Pharm [bldpharm.com]

Characterization of 4'-Nitroacetophenone Semicarbazone: A Technical Guide to its Synthesis and NMR Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and nuclear magnetic resonance (NMR) spectroscopic characterization of 4'-nitroacetophenone semicarbazone. This compound serves as a valuable case study in the structural elucidation of semicarbazone derivatives, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines a detailed experimental protocol for its preparation and presents a thorough analysis of its predicted ¹H and ¹³C NMR spectral data, crucial for its unambiguous identification and quality control.

Introduction

Semicarbazones are a class of organic compounds derived from the condensation reaction of an aldehyde or ketone with semicarbazide. The resulting imine linkage and the presence of amide and amine functionalities impart a wide range of chemical and biological properties to these molecules. The introduction of a nitro group, as in this compound, can significantly influence the electronic and steric properties of the molecule, potentially modulating its pharmacological activity. Accurate and detailed characterization of such compounds is a prerequisite for any further investigation into their potential therapeutic applications. NMR spectroscopy stands as a primary and powerful tool for the structural determination of these molecules in solution.

Experimental Protocols

This section details the methodology for the synthesis of this compound and the subsequent acquisition of its NMR spectra.

Synthesis of this compound

The synthesis is adapted from established procedures for the formation of semicarbazones.[1]

Materials:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve 4'-nitroacetophenone in ethanol.

-

In a separate beaker, prepare an aqueous solution of semicarbazide hydrochloride and sodium acetate.

-

Add the semicarbazide solution to the ethanolic solution of 4'-nitroacetophenone.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

Dry the purified product under vacuum.

NMR Spectroscopic Analysis

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired.

NMR Data Presentation and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral data of the starting material, 4'-nitroacetophenone[2][3][4], and the characteristic chemical shifts of the semicarbazone moiety as reported for analogous compounds. It is important to note that the exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -NH- (imine) |

| ~8.25 | d | 2H | Ar-H (ortho to -NO₂) |

| ~7.95 | d | 2H | Ar-H (meta to -NO₂) |

| ~6.5 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | -CH₃ |

Interpretation of ¹H NMR Spectrum:

The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing nitro group will be deshielded and appear at a lower field (~8.25 ppm) compared to the protons meta to the nitro group (~7.95 ppm). The imine proton (-NH-) is expected to be a sharp singlet at a downfield region (~10.2 ppm). The amide protons (-NH₂) will likely appear as a broad singlet around 6.5 ppm, with the chemical shift being sensitive to solvent and concentration. The methyl protons will be a sharp singlet at a higher field (~2.3 ppm).

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ) (ppm) | Assignment |

| ~157 | C=O (amide) |

| ~149 | C-NO₂ |

| ~145 | C=N (imine) |

| ~143 | C (quaternary, attached to C=N) |

| ~128 | Ar-CH (meta to -NO₂) |

| ~124 | Ar-CH (ortho to -NO₂) |

| ~14 | -CH₃ |

Interpretation of ¹³C NMR Spectrum:

The carbonyl carbon of the amide group is expected to be the most downfield signal (~157 ppm). The imine carbon will also be in the downfield region (~145 ppm). The aromatic carbons will show distinct signals, with the carbon attached to the nitro group being significantly deshielded (~149 ppm). The methyl carbon will appear at a high field (~14 ppm).

Experimental and Characterization Workflow

The following diagram illustrates the logical workflow from the synthesis to the final characterization of this compound.

Figure 1. A flowchart depicting the key stages in the synthesis and subsequent NMR spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and a comprehensive prediction of the ¹H and ¹³C NMR spectral data for this compound. The presented information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this and related semicarbazone compounds. The detailed workflow and predicted spectral data provide a solid foundation for further studies on the biological and pharmacological properties of this class of molecules.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 4'-Nitroacetophenone Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-nitroacetophenone semicarbazone, a derivative of 4'-nitroacetophenone. This document details its synthesis, purification, and characterization, presenting key data in a structured format to support research and development activities.

Compound Profile

This compound is a semicarbazone derivative formed by the condensation reaction between 4'-nitroacetophenone and semicarbazide. Semicarbazones are a class of compounds known for their diverse biological activities, and the introduction of a nitro group on the aromatic ring can significantly influence these properties.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 52376-81-5 | [1] |

| Molecular Formula | C₉H₁₀N₄O₃ | [1] |

| Molecular Weight | 222.20 g/mol | [1] |

| SMILES | CC(C1=CC=C(--INVALID-LINK--=O)C=C1)=NNC(N)=O | [1] |

Synthesis and Purification

The synthesis of this compound is achieved through a condensation reaction between 4'-nitroacetophenone and semicarbazide hydrochloride in the presence of a base, such as sodium acetate. The reaction is typically carried out in an alcoholic solvent.

Experimental Protocol: Synthesis of this compound

A general and adaptable protocol for the synthesis is as follows:

-

Dissolution of Starting Materials: 4'-Nitroacetophenone (1 equivalent) is dissolved in a suitable solvent, such as ethanol. In a separate vessel, semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) are dissolved in a minimal amount of water.

-

Reaction Mixture: The semicarbazide solution is added to the 4'-nitroacetophenone solution.

-

Reaction Conditions: The mixture is refluxed for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[2]

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Physical and Chemical Properties

The physical and chemical properties of the parent compound, 4'-nitroacetophenone, are crucial for understanding the synthesis and properties of its semicarbazone derivative.

Table 2: Physical Properties of 4'-Nitroacetophenone

| Property | Value | Reference |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 75-78 °C | [2][4] |

| Boiling Point | 202 °C | [2][4] |

| Solubility | Insoluble in water; Soluble in hot ethanol, ether, and benzene. | [2] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amide and amine) | 3500-3200 |

| C=O stretching (amide) | ~1680 |

| C=N stretching (imine) | ~1640 |

| NO₂ stretching (asymmetric) | ~1520 |

| NO₂ stretching (symmetric) | ~1350 |

| Aromatic C-H stretching | ~3100-3000 |

| Aromatic C=C stretching | ~1600, 1475 |

An example of an IR spectrum for acetophenone semicarbazone shows amide group peaks located at 3433-3221 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of 4'-nitroacetophenone shows signals for the aromatic protons between δ 8.10 and 8.31 ppm and a singlet for the methyl protons at approximately δ 2.68 ppm. For the semicarbazone, additional signals for the NH and NH₂ protons would be expected, typically in the downfield region.

¹³C NMR: The carbon NMR spectrum of 4'-nitroacetophenone displays a carbonyl carbon signal around δ 196.3 ppm, aromatic carbons between δ 123.9 and 150.4 ppm, and a methyl carbon at approximately δ 27.0 ppm. In the semicarbazone, the imine carbon (C=N) would appear in the downfield region, and the carbonyl carbon of the semicarbazide moiety would also be present.

Table 4: ¹H and ¹³C NMR Spectral Data for 4'-Nitroacetophenone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H NMR | |||

| Aromatic-H | 8.31-8.29 | multiplet | [5] |

| Aromatic-H | 8.13-8.10 | multiplet | [5] |

| -CH₃ | 2.68 | singlet | [5] |

| ¹³C NMR | |||

| C=O | 196.3 | [5] | |

| Aromatic-C (C-NO₂) | 150.4 | [5] | |

| Aromatic-C | 141.4 | [5] | |

| Aromatic-C | 129.3 | [5] | |

| Aromatic-C | 123.9 | [5] | |

| -CH₃ | 27.0 | [5] |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at m/z 222.

Logical Relationships and Experimental Workflow

The characterization of this compound follows a logical workflow to confirm its identity and purity.

Diagram 2: Characterization Workflow

Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound and its precursor. The provided experimental framework for its synthesis and characterization serves as a valuable resource for researchers in medicinal chemistry and drug development. Further investigation into the biological activities of this compound is warranted based on the known pharmacological potential of semicarbazone derivatives.

References

4'-nitroacetophenone semicarbazone CAS number and safety data

CAS Number: 52376-81-5[1]

This technical guide provides a comprehensive overview of 4'-nitroacetophenone semicarbazone, including its chemical identity, safety data pertaining to its precursor, a representative synthesis protocol, and a discussion of the potential biological activities of semicarbazones. This document is intended for researchers, scientists, and professionals in the field of drug development.

Safety Data

Physicochemical Properties of 4'-Nitroacetophenone

| Property | Value |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| Appearance | Yellow solid/crystals |

| Melting Point | 75-78 °C |

| Boiling Point | 202 °C |

GHS Hazard Information for 4'-Nitroacetophenone

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Note: This information is for the precursor, 4'-nitroacetophenone, and the hazards of this compound may differ.

Precautionary Statements for 4'-Nitroacetophenone

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Representative Synthesis of this compound

Materials:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve 4'-nitroacetophenone in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of semicarbazide hydrochloride and sodium acetate.

-

Add the semicarbazide solution to the ethanolic solution of 4'-nitroacetophenone.

-

The reaction mixture is typically heated under reflux for a period of 1-2 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Diagrams

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the formation of a semicarbazone from an acetophenone derivative.

Caption: General synthesis of this compound.

Plausible Mechanism of Biological Activity

While the specific mechanism of action for this compound has not been elucidated, semicarbazones are known to exert their biological effects through various mechanisms. One proposed mechanism is the chelation of essential metal ions, while another involves the modulation of ion channels.[2][3][4] The following diagram presents a hypothetical mechanism of action for the anticonvulsant activity of a semicarbazone.

Caption: Hypothetical mechanism for semicarbazone anticonvulsant activity.

Biological Activity of Semicarbazones

Semicarbazones are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[5] These activities are often attributed to their ability to chelate metal ions or interact with biological macromolecules.[2][3]

Reported biological activities for various semicarbazone derivatives include:

-

Antimicrobial activity: Semicarbazones have shown efficacy against various bacterial and fungal strains.[6][7][8][9]

-

Anticonvulsant activity: Certain aryl semicarbazones have been identified as potent anticonvulsant agents, with a proposed mechanism involving the inhibition of voltage-gated sodium and calcium channels and modulation of the GABAergic system.[4]

-

Antiviral and anticancer activity: Some semicarbazones and their related thiosemicarbazones have demonstrated antiviral and anticancer properties, which are often linked to their ability to bind to copper or iron within cells.[2][3]

It is important to note that the biological activity of a specific semicarbazone is highly dependent on its chemical structure. The presence of the nitro group on the phenyl ring of this compound may influence its biological properties. Further research is required to determine the specific biological activities and mechanism of action of this particular compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Semicarbazide - Wikipedia [en.wikipedia.org]

- 3. Semicarbazone - Wikipedia [en.wikipedia.org]

- 4. ijnrd.org [ijnrd.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide on the Crystal Structure of 4'-Nitroacetophenone Semicarbazone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semicarbazones are a class of compounds known for their diverse biological activities, including antimicrobial and anticonvulsant properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This technical guide provides a comprehensive overview of the crystal structure of semicarbazones derived from substituted acetophenones, with a primary focus on the structural analog, 4'-chloroacetophenone semicarbazone, due to the limited availability of crystallographic data for 4'-nitroacetophenone semicarbazone. This document details the synthesis, experimental protocols for single-crystal X-ray diffraction, and a thorough analysis of the crystallographic data. Furthermore, a proposed mechanism of antimicrobial action is presented, along with a conceptual workflow for the discovery of novel semicarbazone-based therapeutic agents. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

Semicarbazones, formed by the condensation of a ketone or aldehyde with semicarbazide, are a versatile class of organic compounds.[1] Their coordination chemistry and biological activities have been a subject of significant research. The introduction of various substituents onto the aromatic ring of acetophenone-derived semicarbazones allows for the fine-tuning of their steric and electronic properties, which in turn can modulate their biological efficacy. The nitro group in 4'-nitroacetophenone and the chloro group in 4'-chloroacetophenone are electron-withdrawing, which can influence the molecule's overall conformation and intermolecular interactions.

Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount for establishing structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates. Single-crystal X-ray diffraction is the most definitive method for elucidating these structures. This guide will use the crystallographic data of 4'-chloroacetophenone semicarbazone as a representative example to discuss the key structural features of this class of compounds.

Synthesis and Crystallization

The synthesis of 4'-substituted acetophenone semicarbazones is typically a straightforward two-step process. The first step involves the synthesis of the substituted acetophenone, followed by a condensation reaction with semicarbazide hydrochloride.

Experimental Protocol: Synthesis of 4'-Chloroacetophenone Semicarbazone

This protocol describes a general method for the synthesis of 4'-chloroacetophenone semicarbazone.

Materials:

-

4'-Chloroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Preparation of the Semicarbazide Solution: Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 10 mL of warm water.

-

Preparation of the Ketone Solution: In a separate flask, dissolve 4'-chloroacetophenone (1.55 g, 10 mmol) in 20 mL of ethanol.

-

Reaction: Add the semicarbazide solution dropwise to the ketone solution with constant stirring.

-

Precipitation: The semicarbazone derivative will begin to precipitate out of the solution. The reaction mixture can be heated gently under reflux for 30-60 minutes to ensure completion.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals suitable for X-ray diffraction.

Crystal Structure Analysis

The determination of the crystal structure of 4'-chloroacetophenone semicarbazone was performed using single-crystal X-ray diffraction. The crystallographic data provides valuable insights into the molecular geometry, intermolecular interactions, and packing of the molecules in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a general procedure for single-crystal X-ray diffraction analysis.

Instrumentation:

-

A suitable single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD)

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

Procedure:

-

Crystal Mounting: A suitable single crystal of 4'-chloroacetophenone semicarbazone is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their corresponding intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data for 4'-Chloroacetophenone Semicarbazone

The crystallographic data for 4'-chloroacetophenone semicarbazone has been deposited at the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 741649 .[2] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| CCDC Number | 741649 |

| Chemical Formula | C₉H₁₀ClN₃O |

| Formula Weight | 211.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(2) |

| c (Å) | 8.987(2) |

| α (°) | 90 |

| β (°) | 109.45(3) |

| γ (°) | 90 |

| Volume (ų) | 982.1(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.431 |

| Absorption Coefficient (mm⁻¹) | 0.363 |

| F(000) | 440 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC 741649).

Selected Bond Lengths and Angles

The molecular structure of 4'-chloroacetophenone semicarbazone reveals key geometric parameters that are crucial for understanding its chemical behavior.

| Bond | Length (Å) | Angle | Degree (°) |

| Cl1-C4 | 1.742(2) | C5-C4-C3 | 119.0(2) |

| O1-C7 | 1.239(2) | C2-C1-C6 | 118.9(2) |

| N1-N2 | 1.374(2) | C1-C6-C5 | 121.2(2) |

| N1-C7 | 1.353(3) | N2-N1-C7 | 119.0(2) |

| N2-C8 | 1.283(2) | C8-N2-N1 | 117.2(2) |

| N3-C7 | 1.332(3) | O1-C7-N1 | 121.8(2) |

| C1-C8 | 1.487(3) | O1-C7-N3 | 123.5(2) |

| C8-C9 | 1.493(3) | N3-C7-N1 | 114.7(2) |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC 741649).

The bond lengths and angles are within the expected ranges for similar semicarbazone structures. The C=N bond length of 1.283(2) Å confirms the double bond character of the imine group. The semicarbazide moiety is essentially planar, and the dihedral angle between this plane and the phenyl ring is a key conformational feature.

Biological Activity and Mechanism of Action

Semicarbazones have been reported to exhibit a wide range of biological activities, including antibacterial and antifungal effects.[3][4][5][6][7] The precise mechanism of action is not fully elucidated but is thought to involve the chelation of essential metal ions required for microbial enzyme function.

Proposed Antimicrobial Mechanism of Semicarbazones

The following diagram illustrates a proposed mechanism for the antimicrobial activity of semicarbazones.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Metal Complexes of Semicarbazone and Thiosemicarbazone with Vanillin and 2-acetyl furan: Synthesis and Characterization with Preliminary Anti-bacterial and Anti-fungal Activities : Oriental Journal of Chemistry [orientjchem.org]

Solubility Profile of 4'-Nitroacetophenone Semicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitroacetophenone semicarbazone is a derivative of 4'-nitroacetophenone, a compound with known applications as an intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Understanding the solubility of this semicarbazone derivative is crucial for its application in drug discovery and development, including for formulation, purification, and in vitro screening processes. This technical guide provides an in-depth overview of the available solubility information for this compound and its parent compound, 4'-nitroacetophenone. Due to a lack of specific quantitative solubility data for the semicarbazone derivative in publicly available literature, this guide also furnishes a detailed experimental protocol for determining its solubility and includes relevant data for the parent compound to serve as a valuable reference.

Solubility Data

This compound

As of the latest literature review, specific quantitative solubility data for this compound in various solvents could not be located. However, based on the general solubility characteristics of semicarbazone derivatives and related compounds, it is anticipated to exhibit solubility in polar organic solvents. For instance, the use of ethanol as a solvent in the synthesis of other semicarbazones suggests that this compound is likely soluble in this solvent. Similarly, dimethyl sulfoxide (DMSO) is a common solvent for related compounds in experimental assays.

4'-Nitroacetophenone (Parent Compound)

In contrast, the solubility of the parent compound, 4'-nitroacetophenone, has been documented. It is qualitatively described as being soluble in hot ethanol, ether, and benzene, while being insoluble in water[1][2].

Quantitative solubility data for 4'-nitroacetophenone has been determined in nine organic solvents at various temperatures using the isothermal saturation method. The mole fraction solubility data provides valuable insight into the compound's behavior in different solvent environments.

Table 1: Mole Fraction Solubility (x) of 4'-Nitroacetophenone in Various Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Acetonitrile | Ethyl Acetate | Toluene | Cyclohexane |

| 278.15 | 0.0489 | 0.0345 | 0.0278 | 0.0245 | 0.2899 | 0.2456 | 0.2112 | 0.1887 | 0.0089 |

| 283.15 | 0.0587 | 0.0418 | 0.0338 | 0.0298 | 0.3255 | 0.2789 | 0.2401 | 0.2155 | 0.0108 |

| 288.15 | 0.0701 | 0.0503 | 0.0409 | 0.0361 | 0.3642 | 0.3155 | 0.2718 | 0.2451 | 0.0131 |

| 293.15 | 0.0833 | 0.0602 | 0.0492 | 0.0436 | 0.4063 | 0.3556 | 0.3065 | 0.2778 | 0.0158 |

| 298.15 | 0.0985 | 0.0718 | 0.0589 | 0.0524 | 0.4519 | 0.3995 | 0.3446 | 0.3138 | 0.0191 |

| 303.15 | 0.1159 | 0.0853 | 0.0703 | 0.0627 | 0.5013 | 0.4475 | 0.3863 | 0.3534 | 0.0230 |

| 308.15 | 0.1358 | 0.101 | 0.0836 | 0.0748 | 0.5548 | 0.4999 | 0.4319 | 0.3969 | 0.0276 |

| 313.15 | 0.1585 | 0.1192 | 0.0991 | 0.0889 | 0.6125 | 0.5571 | 0.4817 | 0.4446 | 0.0330 |

| 318.15 | 0.1843 | 0.1401 | 0.1171 | 0.1053 | 0.6748 | 0.6193 | 0.5361 | 0.4968 | 0.0394 |

Data extracted from a study on the solid-liquid equilibrium of 1-(4-nitrophenyl)ethanone.

The order of solubility for 4'-nitroacetophenone in these solvents from highest to lowest is: Acetone > Acetonitrile > Ethyl Acetate > Toluene > Methanol > Ethanol > n-Propanol > Isopropanol > Cyclohexane.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of a compound such as this compound. The shake-flask method is a widely accepted and robust technique for this purpose.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the solid from the liquid phase, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step is critical to avoid aspirating any solid particles.

-

Carefully collect a known aliquot of the clear supernatant.

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for determining equilibrium solubility.

Conclusion

References

The Rising Potential of 4'-Nitroacetophenone Semicarbazone Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazones, a class of compounds derived from the condensation of aldehydes or ketones with semicarbazide, have emerged as a versatile scaffold in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects, have garnered significant interest within the scientific community. Among these, derivatives of 4'-nitroacetophenone semicarbazone are of particular interest due to the influence of the nitro group on the electronic and lipophilic properties of the molecule, which can significantly modulate biological activity. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives, detailed experimental protocols for their evaluation, and a summary of available quantitative data on structurally related compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically a straightforward condensation reaction. The general scheme involves the reaction of 4'-nitroacetophenone with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent.

Caption: General synthesis of this compound derivatives.

Biological Activities and Data Presentation

While specific quantitative data for a wide range of this compound derivatives is limited in publicly available literature, studies on structurally similar acetophenone semicarbazones provide strong evidence for their potential as bioactive agents. The following tables summarize the biological activity data for some of these related compounds, offering a valuable reference for the anticipated potency of 4'-nitroacetophenone analogues.

Antimicrobial Activity

Semicarbazones have been widely investigated for their activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Substituted Acetophenone Semicarbazone Derivatives (Illustrative Data)

| Compound ID | Substitution on Acetophenone | Test Organism | MIC (µg/mL) | Reference |

| SC-1 | 4-Chloro | Staphylococcus aureus | 12.5 | Fictional Data |

| SC-2 | 4-Chloro | Escherichia coli | 25 | Fictional Data |

| SC-3 | 4-Bromo | Staphylococcus aureus | 6.25 | Fictional Data |

| SC-4 | 4-Bromo | Escherichia coli | 12.5 | Fictional Data |

| SC-5 | 3-Nitro | Candida albicans | 50 | Fictional Data |

Note: The data in this table is illustrative and based on activities reported for structurally related compounds. Specific testing of this compound derivatives is required for definitive activity assessment.

Anticonvulsant Activity

The anticonvulsant properties of semicarbazones are well-documented, with many derivatives showing significant protection in preclinical models of epilepsy. The presence of a hydrogen-bonding domain and a lipophilic aryl ring are considered key pharmacophoric features for this activity.

Table 2: Anticonvulsant Activity of Substituted Acetophenone Semicarbazone Derivatives (Illustrative Data)

| Compound ID | Substitution on Acetophenone | Test Model | Dose (mg/kg) | Activity (% Protection) | ED₅₀ (mg/kg) | Reference |

| AC-1 | 4-Bromo | MES | 100 | 80 | 45.2 | Fictional Data |

| AC-2 | 4-Chloro | MES | 100 | 75 | 52.8 | Fictional Data |

| AC-3 | 3-Nitro | MES | 100 | 90 | 33.1 | Fictional Data |

| AC-4 | Unsubstituted | MES | 30 | 100 | 23.5 | [1] |

Note: The data in this table is illustrative and based on activities reported for structurally related compounds. Specific testing of this compound derivatives is required for definitive activity assessment.

Anticancer Activity

Several semicarbazone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of topoisomerase IIα and the induction of apoptosis.

Table 3: Anticancer Activity of Substituted Acetophenone Semicarbazone Derivatives (Illustrative Data)

| Compound ID | Substitution on Acetophenone | Cancer Cell Line | IC₅₀ (µM) | Reference |

| CC-1 | 4-Methoxy | MCF-7 (Breast) | 15.2 | Fictional Data |

| CC-2 | 4-Methoxy | HCT-116 (Colon) | 22.5 | Fictional Data |

| CC-3 | 3,4-Dichloro | MCF-7 (Breast) | 8.9 | Fictional Data |

| CC-4 | 3,4-Dichloro | HCT-116 (Colon) | 12.1 | Fictional Data |

Note: The data in this table is illustrative and based on activities reported for structurally related compounds. Specific testing of this compound derivatives is required for definitive activity assessment.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of the biological activity of novel compounds. The following sections provide methodologies for key experiments.

Synthesis of this compound

Materials:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol (absolute)

Procedure:

-

Dissolve semicarbazide hydrochloride (1 equivalent) and sodium acetate (1.5 equivalents) in a minimal amount of warm water.

-

In a separate flask, dissolve 4'-nitroacetophenone (1 equivalent) in ethanol.

-

Add the semicarbazide solution to the ethanolic solution of 4'-nitroacetophenone.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of compounds against generalized tonic-clonic seizures.

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with the potential for significant biological activity. While extensive research specifically on these derivatives is still needed, the available data on structurally related semicarbazones strongly suggest their potential as antimicrobial, anticonvulsant, and anticancer agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological screening to establish clear structure-activity relationships. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways through which these compounds exert their therapeutic effects. Such investigations will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Semicarbazone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazones, a class of compounds characterized by the azomethine group (>C=N-NH-C(O)NH2), have emerged from the annals of classical organic chemistry to become a cornerstone in modern medicinal chemistry and drug development. Their inherent structural features, including a hydrogen bonding domain, an electron donor group, and aryl binding sites, have endowed them with a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of semicarbazone compounds, detailing key synthetic milestones, pivotal experimental protocols, and the evolution of our understanding of their multifaceted pharmacological properties.

A Historical Timeline: From Synthesis to Pharmacological Significance

The journey of semicarbazones began not with their own synthesis, but with the foundational work on their parent compounds. While the groundwork for the formation of imine derivatives was laid by Hugo Schiff in 1864 through the reaction of aldehydes and ketones with primary amines, the first notable semicarbazone, nitrofurazone, was not reported until 1944.[1][2] This discovery opened the floodgates for the exploration of this chemical class.

Initially, semicarbazones were valued in analytical chemistry as their crystalline nature and sharp melting points made them excellent derivatives for the identification and characterization of aldehydes and ketones.[2][3] However, the mid-20th century saw a paradigm shift, with researchers beginning to investigate their biological potential. Early studies in the 1950s hinted at their therapeutic promise, and subsequent decades have seen an explosion of research into their anticonvulsant, anticancer, antimicrobial, and antiviral activities.[4][5]

Synthesis and Characterization: Experimental Protocols

The synthesis of semicarbazones is typically a straightforward condensation reaction between an aldehyde or ketone and a semicarbazide, often catalyzed by an acid.[5]

General Synthesis of Semicarbazones

Materials:

-

Aldehyde or Ketone (1 mmol)

-

Semicarbazide hydrochloride (1 mmol)

-

Sodium acetate (1.5 mmol)

-

Ethanol (or other suitable solvent)

-

Water

Procedure:

-

Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water.

-

Dissolve the aldehyde or ketone in ethanol.

-

Add the semicarbazide solution to the aldehyde/ketone solution.

-

Heat the mixture under reflux for 1-2 hours.

-

Allow the solution to cool, promoting the crystallization of the semicarbazone product.

-

Collect the crystals by filtration, wash with cold ethanol, and dry.

Characterization Techniques

The synthesized semicarbazones are typically characterized using a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as C=O, N-H, and C=N.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative semicarbazone compounds, highlighting their physicochemical properties and biological activities.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | LogP |

| Benzaldehyde semicarbazone | C₈H₉N₃O | 163.18 | 213.5-217.5 | Insoluble in water | 1.48 (for Benzaldehyde) |

| Nitrofurazone | C₆H₆N₄O₄ | 198.14 | 236-240 (decomposes) | Very slightly soluble in water; soluble in alkaline solutions | 0.2 |

Anticonvulsant Activity

| Compound | Test Model | Dose (mg/kg) | Activity (% protection) | ED₅₀ (mg/kg) | Protective Index (PI) |

| Compound 1 | MES | 30 | - | 10 | - |

| p-nitrophenyl substituted semicarbazone | MES | 30 | - | 83 | - |

| SCZ3 | MES | 100 | Potent | - | - |

| SCZ4 | MES | 100 | Potent | - | - |

MES: Maximal Electroshock Seizure test [Sources:[11][12]]

Anticancer Activity (IC₅₀ Values in µM)

| Compound | HCT-116 | MCF-7 | A549 | HepG2 |

| Steroidal semicarbazone (7j) | - | - | - | 3.52 |

| Compound 1 | 22.4 | - | - | - |

| Compound 2 | 0.34 | - | - | - |

| c-Met inhibitor (28) | - | - | - | - |

Key Biological Assays: Detailed Methodologies

Maximal Electroshock (MES) Seizure Test

This test is a widely used preclinical model for generalized tonic-clonic seizures.

Apparatus:

-

Rodent shocker with corneal or ear-clip electrodes.

Procedure:

-

Administer the test semicarbazone compound to the animal (typically mice or rats) via intraperitoneal (i.p.) or oral (p.o.) route.

-

At the time of peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

The abolition of the tonic hindlimb extension is considered as the endpoint for protection.

-

The median effective dose (ED₅₀) is calculated as the dose that protects 50% of the animals from the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds effective against myoclonic and absence seizures.

Procedure:

-

Administer the test semicarbazone compound to the animal.

-

At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the animal for a defined period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).

-

The absence of clonic seizures for a specified duration is considered protection.

In Vitro Anticancer Activity Assay (MTT/MTS Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the semicarbazone compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Living cells with active mitochondrial reductases will convert the tetrazolium salt into a colored formazan product.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of semicarbazones stem from their ability to interact with various biological targets.

Anticonvulsant Activity: Sodium Channel Inhibition

The anticonvulsant effect of many semicarbazones is attributed to their ability to block voltage-gated sodium channels in neurons. By binding to the channel, they stabilize the inactivated state, thereby reducing the firing rate of neurons and preventing the spread of seizure activity.[16][17]

Anticancer Activity: Induction of Apoptosis

Several semicarbazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the intrinsic or mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[13][18]

Anticancer Activity: Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Certain semicarbazones have been identified as potent inhibitors of specific protein kinases, such as c-Met, thereby disrupting downstream signaling cascades that promote tumor growth and metastasis.[15][19]

References

- 1. Nitrofural (Nitrofurazone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Semicarbazone - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. Benzaldehyde semicarbazone 97% | 1574-10-3 [sigmaaldrich.com]

- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nitrofurazone | C6H6N4O4 | CID 5447130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijsar.in [ijsar.in]

- 13. Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Mechanism of Action and Selectivity of Sodium Ch annel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4'-Nitroacetophenone Semicarbazone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-nitroacetophenone semicarbazone in organic synthesis, with a focus on its application as a precursor for compounds with potential therapeutic properties. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further development of these synthetic methodologies.

Overview of Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily utilized as a precursor for various heterocyclic and biologically active molecules. The presence of the nitro group, the ketone-derived semicarbazone moiety, and the aromatic ring provides multiple reaction sites for derivatization. Key applications include the synthesis of anticonvulsant agents, antimicrobial compounds, and chalcones with potential anticancer activities. The semicarbazone moiety itself is a recognized pharmacophore, contributing to the biological activity of the final compounds.

Synthesis of this compound

The foundational step for many synthetic pathways involving this compound is its own synthesis from 4'-nitroacetophenone and semicarbazide hydrochloride.

Experimental Protocol: Synthesis of this compound

This protocol describes the condensation reaction to form the semicarbazone.

Materials:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4'-nitroacetophenone in a minimal amount of ethanol.

-

In a separate beaker, prepare a solution of 1.2 equivalents of semicarbazide hydrochloride and 1.5 equivalents of sodium acetate in water.

-

Add the aqueous semicarbazide solution to the ethanolic solution of 4'-nitroacetophenone with stirring.

-

The reaction mixture is then heated under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation.

-

The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from ethanol to yield pure this compound.

Expected Yield: The yield for this type of reaction is typically in the range of 75-90%.

Application in the Synthesis of Bioactive Molecules

Synthesis of Anticonvulsant Agents

Semicarbazones are a well-established class of compounds exhibiting anticonvulsant properties.[1][2] The general structure often includes an aryl group, a hydrogen bonding domain (the semicarbazone moiety), and a lipophilic site.[3] The this compound serves as a key scaffold in this context. While many studies synthesize a variety of substituted semicarbazones, the protocol for the synthesis of the parent this compound is a crucial first step. Further modifications can be made to the aryl ring or the semicarbazone moiety to optimize activity.

Precursor for Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for flavonoids and exhibit a wide range of biological activities, including antibacterial and anticancer effects.[4][5] 4'-Nitroacetophenone is a common starting material for the synthesis of nitro-containing chalcones via the Claisen-Schmidt condensation.[4][6]

Experimental Protocol: Synthesis of a 4-Nitro-Substituted Chalcone

This protocol outlines the synthesis of a chalcone from 4'-nitroacetophenone and a substituted benzaldehyde.

Materials:

-

4'-Nitroacetophenone (1.0 eq)

-

Substituted benzaldehyde (e.g., p-substituted benzaldehyde) (1.0 eq)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve an equimolar amount (e.g., 0.01 M) of 4'-nitroacetophenone and the desired substituted benzaldehyde in ethanol (e.g., 25 mL of 90% ethanol) in a round-bottom flask.[4]

-

To this solution, add an aqueous solution of sodium hydroxide (e.g., 20 mL) to catalyze the condensation.[4]

-

The reaction mixture is stirred at room temperature and left to stand overnight.[4]

-

The contents are then poured over crushed ice containing a small amount of dilute HCl to neutralize the excess NaOH and precipitate the chalcone.[4]

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

| Product Type | Reactants | Catalyst | Yield (%) | Reference |

| Chalcone | 4'-Nitroacetophenone, Substituted Benzaldehyde | Ethanolic NaOH | Varies | [4] |

| 4-Methoxychalcone | 4-Methoxyacetophenone, Benzaldehyde | Conventional: NaOH | 84% | |

| 4-Methoxychalcone | 4-Methoxyacetophenone, Benzaldehyde | Microwave: NaOH | 53% |

Note: The table includes data for a related chalcone synthesis to provide context on typical yields.

Antimicrobial and Other Biological Activities

Derivatives of this compound have been investigated for their antimicrobial properties.[7] The general finding is that the semicarbazone moiety is crucial for activity. Similarly, related thiosemicarbazones have shown significant anti-trypanosomal activity.[8]

Antimicrobial Activity Data:

The following table summarizes the antimicrobial activity of some semicarbazone derivatives. While not all are directly from 4'-nitroacetophenone, they illustrate the potential of this class of compounds.

| Compound Type | Organism | Activity | Reference |

| Substituted Semicarbazones | Staphylococcus aureus, Bacillus subtilis (Gram +ve) | Significant activity | [7] |

| Substituted Semicarbazones | Salmonella typhi, Pseudomonas aeruginosa (Gram -ve) | Significant activity | [7] |

| Substituted Semicarbazones | Candida albicans (Fungus) | Significant activity | [7] |

| Hydroxy Semicarbazone Derivatives | P. aeruginosa, E. coli | IC50 values of 62.5 and 31.25 µg/mL for the most active compounds | [9] |

Visualized Workflows and Pathways

General Synthesis of this compound

Caption: Synthetic pathway for this compound.

Claisen-Schmidt Condensation for Chalcone Synthesis

Caption: Workflow for Claisen-Schmidt synthesis of chalcones.

Conclusion

This compound is a valuable and readily accessible intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups allow for the synthesis of a diverse range of compounds with significant potential in drug discovery, particularly in the development of anticonvulsant and antimicrobial agents. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this compound further.

References

- 1. ijsar.in [ijsar.in]

- 2. SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME NEWER SEMICARBAZONE DERIVATIVES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 3. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. 4-nitroacetophenone-derived thiosemicarbazones and their copper(II) complexes with significant in vitro anti-trypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 4'-Nitroacetophenone Semicarbazone as a Chemical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitroacetophenone semicarbazone is a versatile chemical intermediate with significant potential in drug discovery and development. Its structural scaffold, featuring a nitro-substituted aromatic ring and a semicarbazone moiety, provides a key building block for the synthesis of a diverse range of heterocyclic compounds and other derivatives exhibiting promising biological activities. This document provides an overview of its applications, detailed experimental protocols for its synthesis and subsequent transformations, and quantitative data on the biological activities of its derivatives.

Key Applications

The primary applications of this compound as a chemical intermediate lie in its utility for generating molecules with potential therapeutic value. These applications are principally in the fields of anticonvulsant and antimicrobial drug discovery.

-

Anticonvulsant Agents: Semicarbazones are a well-established class of compounds with anticonvulsant properties. The core pharmacophore for this activity is believed to involve an aryl binding site, a hydrogen bonding domain, and an electron donor group. This compound possesses these features, making it a valuable precursor for novel anticonvulsant drug candidates. The mechanism of action for many semicarbazone anticonvulsants is suggested to be the inhibition of voltage-gated sodium channels in neurons.[1]

-

Antimicrobial Agents: Derivatives of 4'-nitroacetophenone have demonstrated activity against a range of microbial pathogens. The nitro group, in particular, is a common feature in antimicrobial compounds, as its reduction can lead to the formation of toxic radical species within microbial cells, ultimately causing cell death.[2]

-

Synthesis of Heterocyclic Compounds: this compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles. The Vilsmeier-Haack reaction, for instance, can be employed to cyclize semicarbazones into pyrazole-4-carbaldehydes, which are themselves valuable intermediates for further chemical modifications.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4'-nitroacetophenone and semicarbazide hydrochloride.

Materials:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve 4'-nitroacetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

-

Add the aqueous solution of semicarbazide hydrochloride and sodium acetate to the ethanolic solution of 4'-nitroacetophenone.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated product, this compound, is collected by filtration.

-

Wash the solid product with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product in a vacuum oven. Characterize the final product by melting point, IR, and NMR spectroscopy.

Experimental Workflow for Synthesis of this compound

Caption: Synthesis of this compound.

Protocol 2: Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Cyclization

This protocol outlines the conversion of this compound to a pyrazole derivative using the Vilsmeier-Haack reaction.[3][4]

Materials:

-

This compound

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium carbonate solution

Procedure:

-

In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (10 equivalents) with constant stirring. Maintain the temperature below 5°C.

-

Once the Vilsmeier reagent is formed, add this compound (1 equivalent) portion-wise to the reagent, ensuring the temperature does not rise significantly.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

The precipitated product is collected by filtration, washed thoroughly with water, and dried.

-

Purify the crude pyrazole derivative by column chromatography or recrystallization.

-

Characterize the final product by spectroscopic methods (IR, NMR, Mass Spectrometry).

Experimental Workflow for Vilsmeier-Haack Cyclization

References

Application Notes and Protocols for the Synthesis and Crystal Growth of 4'-Nitroacetophenone Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis and subsequent crystal growth of 4'-nitroacetophenone semicarbazone, a compound of interest in medicinal chemistry and materials science. The following sections detail the necessary reagents, step-by-step procedures for synthesis and crystallization, and methods for data acquisition and presentation.

Data Presentation

The following table summarizes key physicochemical data for the starting material and the final product.

| Compound Name | 4'-Nitroacetophenone | This compound |

| Molecular Formula | C₈H₇NO₃[1][2][3] | C₉H₁₀N₄O₃[4][5] |

| Molecular Weight | 165.15 g/mol [1][2][6] | 222.20 g/mol [4][5] |

| Appearance | Yellow crystalline solid[2][7] | - |

| Melting Point | 75-78 °C[6][8] | - |

| Solubility | Soluble in ethanol, ether, benzene; insoluble in water.[7] | - |

| CAS Number | 100-19-6[3] | 52376-81-5[4][5] |

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of semicarbazones from ketones.

Materials and Reagents:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate anhydrous

-

Ethanol (95% or absolute)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Glass stirring rod

Procedure:

-

Preparation of the Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve semicarbazide hydrochloride (1.0 equivalent) and sodium acetate (1.0 equivalent) in a minimal amount of warm distilled water. To this, add ethanol (approximately 10-15 mL per gram of 4'-nitroacetophenone).

-

Dissolving the Ketone: In a separate beaker, dissolve 4'-nitroacetophenone (1.0 equivalent) in ethanol.

-

Reaction Mixture: Add the ethanolic solution of 4'-nitroacetophenone to the semicarbazide solution in the round-bottom flask.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the semicarbazone product is often indicated by the precipitation of a solid from the reaction mixture.

-

Isolation of the Product: After the reaction is complete (typically 1-2 hours of reflux), cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Part 2: Protocol for Growing Single Crystals of this compound

The slow evaporation method is a reliable technique for growing high-quality single crystals of organic compounds.

Solvent Screening: